molecular formula C15H18N2O2 B4538307 5-methyl-N-(1-methyl-3-phenylpropyl)-3-isoxazolecarboxamide

5-methyl-N-(1-methyl-3-phenylpropyl)-3-isoxazolecarboxamide

Cat. No. B4538307
M. Wt: 258.32 g/mol
InChI Key: GPLNKJISQPSLMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-methyl-N-(1-methyl-3-phenylpropyl)-3-isoxazolecarboxamide” is a modulator of the Mas-related G-protein coupled receptor X2 (MRGPRX2) and related products . It is used in methods for modulating MRGPRX2 generally, or for treating a MRGPRX2 or a MRGPRX2 ortholog dependent condition .


Chemical Reactions Analysis

The compound is used to modulate the activity of the MRGPRX2 receptor . The exact chemical reactions involving this compound are not detailed in the available resources.

Scientific Research Applications

Proteasome Inhibition

This compound has been identified as a non-covalent proteasome inhibitor . Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. This compound shows selectivity for the β5 (chymotrypsin-like) site over the β1 (caspase-like) and β2 (trypsin-like) sites of the 20S core particle of the proteasome . This makes it a potential candidate for research in diseases where proteasome activity is a factor, such as cancer and neurodegenerative disorders.

Cancer Research

The compound’s ability to inhibit the proteasome has implications in cancer research . Proteasome inhibitors can prevent the degradation of pro-apoptotic factors, thereby inducing cell death in cancer cells. This compound has shown low nanomolar IC50 values for the human 20S β5 site in vitro, and pharmacological inhibition of this site in cells is sufficient to potently inhibit the proliferation of cancer cells .

Drug Development

The compound’s properties make it a potential candidate for drug development . Its non-covalent binding mode and selectivity for the β5 site of the proteasome could be leveraged to develop drugs with fewer side effects. Furthermore, its ability to discriminate between the constitutive proteasome and immunoproteasome in vitro and in cells could be useful in developing targeted therapies .

Synthesis Methods

The compound could be used in research related to the development of synthesis methods of coumarin systems . Coumarins are a group of nature-occurring lactones with valuable biological and pharmaceutical properties. The compound could potentially be used as a precursor or intermediate in the synthesis of these systems .

Mechanism of Action

The compound acts as a modulator of the MRGPRX2 receptor . MRGPRX2 and its ortholog receptors mediate disorders including pseudo-allergic drug reactions, chronic itch (e.g., pruritus), inflammation disorders, pain disorders, a cancer associated condition, skin disorders, wound healing, cardiovascular disease, and lung inflammation/COPD .

properties

IUPAC Name

5-methyl-N-(4-phenylbutan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-11(8-9-13-6-4-3-5-7-13)16-15(18)14-10-12(2)19-17-14/h3-7,10-11H,8-9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLNKJISQPSLMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC(C)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(4-phenylbutan-2-yl)-1,2-oxazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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